Pentalene, octahydro-2-methyl-
CAS No.: 3868-64-2
Cat. No.: VC18992540
Molecular Formula: C9H16
Molecular Weight: 124.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3868-64-2 |
---|---|
Molecular Formula | C9H16 |
Molecular Weight | 124.22 g/mol |
IUPAC Name | 2-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene |
Standard InChI | InChI=1S/C9H16/c1-7-5-8-3-2-4-9(8)6-7/h7-9H,2-6H2,1H3 |
Standard InChI Key | OWJYQLKKWIHHLI-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2CCCC2C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Pentalene, octahydro-2-methyl-, systematically named 3-methylbicyclo[3.3.0]octane, features a fused bicyclic structure comprising two cyclopentane rings sharing three adjacent carbon atoms. The methyl group at the 2-position introduces steric and electronic modifications that influence its conformational stability and reactivity. The compound’s IUPAC name, 2-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene, underscores its fully saturated pentalene core .
Structural Representation
The bicyclic framework imposes significant rigidity, as evidenced by crystallographic studies, which highlight its potential as a template for molecular self-assembly .
Synthesis and Manufacturing Approaches
Hydrogenation of Pentalene Derivatives
A common route involves the catalytic hydrogenation of methyl-substituted pentalene precursors. This method typically employs palladium or platinum catalysts under controlled hydrogen pressure to achieve selective saturation of the unsaturated rings.
Cyclization Strategies
Alternative synthetic pathways utilize cyclization reactions. For instance, a three-step protocol involving:
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Pauson-Khand Reaction: Cyclopentadiene undergoes intermolecular cyclization with trimethylsilylacetylene to form a bicyclic intermediate.
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Cuprate Addition: Lithium organocuprates perform 1,4-addition to introduce functional groups.
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Desilylation: Removal of the trimethylsilyl protecting group yields β-functionalized bicyclo[3.3.0]octane derivatives with total yields up to 53% .
Physicochemical Properties
Basic Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 124.22 g/mol | |
Density | Not Available | |
Boiling Point | Not Available | |
LogP (Partition Coeff.) | 2.83 |
Gas Chromatography Data
Retention indices (Kovats' RI) on polar columns provide critical insights for analytical identification:
Column Type | Active Phase | Retention Index (I) | Conditions |
---|---|---|---|
Capillary | DB-Wax | 1056 | He carrier, 40°C initial, 2°C/min to 200°C |
Reactivity and Functional Applications
Chemical Reactivity
The compound participates in reactions typical of saturated bicyclic hydrocarbons, including:
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Halogenation: Electrophilic substitution at the methyl group or bridgehead positions.
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Oxidation: Controlled oxidation yields ketone derivatives, though the bicyclic structure limits ring-opening pathways.
Research and Industrial Applications
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Molecular Self-Assembly: The rigid bicyclo[3.3.0]octane scaffold serves as a template for constructing supramolecular architectures, such as β-sheet peptide mimics and organogels .
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Chromatographic Standards: Its well-defined retention behavior makes it a reference compound in gas chromatography for calibrating polar columns .
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis reveals a characteristic fragmentation pattern, with dominant ions at m/z 124 (molecular ion) and m/z 109 (loss of methyl group) .
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra exhibit distinct signals for bridgehead hydrogens (δ 1.2–1.5 ppm) and the methyl group (δ 0.9 ppm), while ¹³C NMR confirms the bicyclic carbon framework.
Recent Advancements and Future Directions
Supramolecular Chemistry Innovations
A 2008 study demonstrated the compound’s utility in preorganizing hydrogen-bonding arrays, enabling the synthesis of error-free nanomaterials responsive to chemical stimuli .
Synthetic Methodology Improvements
Recent efforts focus on streamlining synthesis via photochemical cyclization, which may enhance yield and selectivity compared to traditional thermal methods .
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